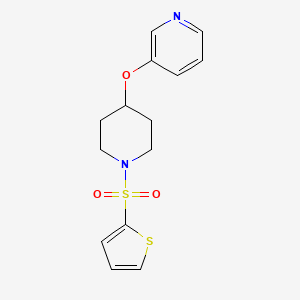

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c17-21(18,14-4-2-10-20-14)16-8-5-12(6-9-16)19-13-3-1-7-15-11-13/h1-4,7,10-12H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFAACSEKPNDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. The thiophene sulfonyl group is introduced through sulfonylation reactions. Common synthetic routes include:

Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions, often involving amination and hydrogenation steps.

Introduction of Thiophene Sulfonyl Group: Thiophene is sulfonylated using reagents such as sulfonyl chlorides under controlled conditions.

Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine undergoes various chemical reactions, including:

Oxidation: The thiophene sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound’s uniqueness lies in its hybrid architecture. Key analogues include:

Piperidine-Substituted Thiophene Derivatives

- Example: (E)-3-(4-((2-((1-(4-(Dimethylphosphoryl)benzyl)piperidin-4-yl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)-3,5-dimethylphenyl)acrylonitrile (15a) Structural Differences: Replaces the pyridine core with a thieno-pyrimidine scaffold and introduces a phosphorylbenzyl group. Functional Impact: The thieno-pyrimidine moiety enhances π-π stacking in kinase binding pockets, while the phosphoryl group improves solubility. This compound demonstrated nanomolar IC₅₀ values in kinase assays, suggesting that the sulfonylated piperidine-thiophene system in the target compound may similarly influence target affinity .

Pyridine-Piperidine Hybrids

- Example: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives Structural Differences: Substitutes the sulfonylated thiophene with chloro-phenyl groups. Functional Impact: Chloro-phenyl substituents increase lipophilicity (logP ~3.5), whereas the thiophene sulfonyl group in the target compound may reduce logP marginally (~2.8–3.2) due to polar sulfonyl interactions. These derivatives showed moderate antibacterial activity (MIC: 8–32 µg/mL), highlighting the role of substituents in bioactivity .

Thiophene-Containing Pyrimidines

- Example: 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Structural Differences: Pyrimidine core instead of pyridine; nitro-phenoxy group at position 3. Functional Impact: The nitro group enhances electrophilicity, facilitating nucleophilic attack in DNA-targeting agents. This compound’s synthesis emphasizes the utility of thiophene in stabilizing aromatic stacking, a feature shared with the target molecule .

Physicochemical and Pharmacokinetic Properties

- Low aqueous solubility is a common limitation, necessitating formulation strategies like salt formation or prodrug design .

Biological Activity

3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine, also known by its CAS number 1421500-79-9, is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a pyridine ring, and a thiophene sulfonyl group. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The synthesis of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:

- Formation of the Piperidine Ring : Cyclization reactions are used to synthesize the piperidine derivative.

- Introduction of the Thiophene Sulfonyl Group : This is achieved through sulfonylation reactions using thiophene-2-sulfonyl chloride.

- Coupling with Pyridine : The final step involves nucleophilic substitution reactions to couple the piperidine derivative with a pyridine derivative.

These synthetic routes are optimized for high yield and purity, making the compound suitable for biological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine derivatives. For instance, derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These compounds demonstrated not only bactericidal activity but also significant antibiofilm potential .

The biological activity of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiophene sulfonyl group enhances binding affinity, while the piperidine and pyridine rings contribute to the overall stability of these interactions. This compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .

Case Studies

A notable case study evaluated the efficacy of 3-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine derivatives in combination with existing antibiotics such as Ciprofloxacin and Ketoconazole. The results indicated that these derivatives could synergistically reduce the MICs of these antibiotics, suggesting their potential as adjuvants in antibiotic therapy .

Summary Table of Biological Activities

| Activity | Target Pathogen/Enzyme | MIC/IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | Significant biofilm inhibition observed |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Comparable efficacy to standard antibiotics |

| Enzyme Inhibition | DNA gyrase | IC50: 12.27 - 31.64 µM | Critical for bacterial DNA replication |

| Enzyme Inhibition | Dihydrofolate reductase (DHFR) | IC50: 0.52 - 2.67 µM | Important target in antifolate therapies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.